2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-[1-(2-methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)5-13-6-8(4-12-13)9-3-10(9)11(14)15/h4,6-7,9-10H,3,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIRLXQTYQZJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The initial step involves synthesizing the pyrazole core, which can be achieved via:
Hydrazine Condensation with 1,3-Dicarbonyl Compounds
This classical approach involves reacting hydrazine hydrate with suitable 1,3-dicarbonyl compounds (e.g., acetylacetone derivatives) to form the pyrazole ring.
Reaction conditions:- Solvent: ethanol or acetic acid
- Temperature: reflux (~80-100°C)
- Catalyst: none or acid catalysis for enhanced cyclization
Alkylation of Pyrazole
The pyrazole ring is then alkylated at the nitrogen or carbon positions using alkyl halides such as isobutyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF or acetone).
Reaction conditions:- Solvent: DMF or acetone
- Temperature: 0-50°C for N-alkylation or reflux for C-alkylation
Key Reaction Pathway
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine + 1,3-dicarbonyl | Reflux, ethanol | Pyrazole core formation |
| 2 | Alkylation | Alkyl halide (isobutyl bromide) | Base (K₂CO₃), DMF, room temp | Introduction of 2-methylpropyl group |
| 3 | Cyclopropanation | Diazomethane or diazo compounds | Rh(II) catalyst, dichloromethane | Cyclopropane ring formation |
| 4 | Coupling | Pyrazole derivative + cyclopropane-1-carboxylic acid derivative | DCC/EDC, DMAP, solvent | Final assembly of the target molecule |
Industrial-Scale Production Approaches
Continuous Flow Synthesis
- Advantages: Higher yield, better control over reaction parameters, scalability.
- Process: Sequentially combining the pyrazole formation, alkylation, cyclopropanation, and coupling steps in a flow reactor system, optimizing reaction times and conditions for large-scale production.
Catalytic Methods
- Use of advanced catalysts such as rhodium or copper complexes for cyclopropanation, which can be recovered and reused, reducing costs and environmental impact.
Purification Techniques
- Crystallization: To achieve high purity of the final product.
- Chromatography: For laboratory-scale purification, especially during research and development phases.
Data Summary Table
| Methodology | Reagents | Key Conditions | Yield | Remarks |
|---|---|---|---|---|
| Hydrazine condensation | Hydrazine hydrate + 1,3-dicarbonyl | Reflux, ethanol | Moderate | Suitable for lab synthesis |
| Alkylation | Alkyl halide + pyrazole | Base, room temp | High | Critical for substituent introduction |
| Cyclopropanation | Diazomethane or diazo compounds | Rh(II) catalyst, dichloromethane | High | For cyclopropane ring formation |
| Coupling | Carboxylic acid derivatives | DCC/EDC, DMAP | High | Final step to assemble compound |
Research Findings and Notes
- The synthesis efficiency depends heavily on the choice of reagents and reaction conditions, with recent advances favoring catalytic cyclopropanation for better yields and selectivity.
- The stability of intermediates and the control of stereochemistry are critical for producing the desired isomeric form.
- Optimization of solvent systems, temperature, and catalysts has been shown to significantly improve overall yields and purity.
Chemical Reactions Analysis
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is in the development of kinase inhibitors. Kinases play crucial roles in cell signaling, and their dysregulation is often linked to various diseases, including cancer.
Case Study: CDK2 Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against cyclin-dependent kinase 2 (CDK2). For instance, a derivative showed an IC50 value of 8.1 nM against CDK2/E1, indicating strong binding affinity and potential for therapeutic use in cancer treatment .
Drug Resistance Overcoming
The macrocyclization strategy has been employed to enhance the inhibitory activity of compounds against kinases, particularly to overcome drug resistance caused by mutations. This approach has led to the design of novel compounds that maintain efficacy even in resistant cancer cell lines .
DRAK1 Inhibition
Another area of research involves the development of selective inhibitors for death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1). The compound's structure allows for modifications that enhance selectivity and potency against DRAK1, which could provide insights into its biological functions and therapeutic applications .
Data Table: Summary of Kinase Inhibitory Activities
| Compound Name | Target Kinase | IC50 Value (nM) | Notes |
|---|---|---|---|
| Compound 1 | CDK2 | 8.1 | High affinity, promising for cancer therapy |
| Compound 7 | DYRK1A | 158 | Initial lead compound |
| Compound 8 | DYRK1B | 19 | Enhanced selectivity with modifications |
Mechanism of Action
The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substituent Effects on Lipophilicity: The isobutyl group in the target compound increases lipophilicity (predicted logP ~2.5) compared to the isopropyl (logP ~2.0) or ethyl (logP ~1.5) substituents in analogues . This property may improve membrane permeability but reduce aqueous solubility. Fluorinated or cyano substituents (e.g., trifluoromethyl or nitrile groups) enhance polarity and metabolic stability, as seen in CAS 871476-77-6 .
Stereochemical Considerations :
- Racemic mixtures (e.g., CAS 2227645-99-8) often require chiral resolution for pharmaceutical use, whereas the target compound’s stereochemistry remains undefined in the evidence .
Synthetic Accessibility :
- Continuous-flow synthesis methods, as demonstrated for CCR1 antagonists, could be adapted for the target compound to improve yield and scalability .
Biological Relevance :
- Pyrazole-cyclopropane hybrids are prevalent in kinase inhibitors and GPCR antagonists. For example, 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS 2680531-10-4) is a building block for antiviral agents .
Biological Activity
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid (CAS No. 1707369-55-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- IUPAC Name : 2-(1-isobutyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- Purity : ≥95% .
Research indicates that this compound functions as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to decreased fatty acid synthesis and increased fatty acid oxidation, potentially benefiting conditions like obesity and metabolic syndrome .
Biological Activity Overview
The biological activity of this compound includes:
- Inhibition of ACC : This compound has demonstrated effectiveness in reducing the activity of ACC in vitro, which is crucial for regulating lipid metabolism .
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: ACC Inhibition
A study published in a pharmacological journal explored the effects of various compounds on ACC activity. The results indicated that this compound significantly reduced ACC activity in liver cells, leading to decreased lipid accumulation.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in therapeutic applications for inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid?
- Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by cyclopropanation. For pyrazole derivatives, cyclocondensation using reagents such as DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine has been reported, with subsequent hydrolysis to yield carboxylic acid derivatives . Cyclopropane rings can be synthesized via Hofmann rearrangement under acidic conditions, as demonstrated in cyclopropylamine synthesis using hydrochloric acid and water .
Q. How should researchers characterize the compound’s structure and purity?
- Methodological Answer :
- X-ray Diffraction (XRD) : For crystallographic confirmation (e.g., Acta Crystallographica reports for structurally related pyrimidines and pyrazoles ).
- Spectroscopy : FTIR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR for cyclopropane proton environments (δ 1.0–2.0 ppm) .
- HPLC : Use certified reference standards (e.g., USP or EP impurities) to validate purity, as seen in pharmaceutical analysis guidelines .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to acute toxicity risks .
- Ventilation : Use fume hoods to mitigate inhalation hazards (classified as a respiratory irritant) .
- Spill Management : Absorb spills with inert materials (e.g., sand or vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize cyclopropanation reactions to improve yield?
- Methodological Answer :
- Catalyst Screening : Test zinc salts or transition-metal catalysts to enhance cyclopropane ring formation, as seen in tetrazole synthesis .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust reaction times.
- Microwave Assistance : Reduce reaction times and improve yields via microwave irradiation, a method validated for similar heterocycles .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- DFT Refinement : Re-optimize computational models (e.g., B3LYP/6-31G*) to account for solvent effects or conformational flexibility, as demonstrated for pyrazole-4-carboxylic acid derivatives .
- Experimental Validation : Cross-check with high-resolution mass spectrometry (HRMS) and variable-temperature NMR to identify dynamic effects .
Q. What strategies mitigate decomposition during storage?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions.
- Storage Conditions : Store at –20°C in airtight containers with desiccants to prevent hydrolysis, as recommended for labile carboxylic acids .
- Decomposition Analysis : Monitor for byproducts like CO or NOx using gas chromatography, as noted in safety data sheets .
Q. How to design experiments to probe biological activity while ensuring safety?
- Methodological Answer :
- In Silico Screening : Use molecular docking to predict target interactions (e.g., antimicrobial enzymes) before in vitro assays.
- Toxicology Profiling : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents) .
- Containment : Use biosafety level 2 (BSL-2) facilities for cell-based assays to handle potential irritants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
